molecular formula C5H8BrN3O2S B2649300 3-Bromo-1-(dimethylsulfamoyl)pyrazole CAS No. 26979-05-5; 500011-84-7

3-Bromo-1-(dimethylsulfamoyl)pyrazole

Cat. No.: B2649300
CAS No.: 26979-05-5; 500011-84-7
M. Wt: 254.1
InChI Key: PYBWMCRVFDXECL-UHFFFAOYSA-N
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Description

3-Bromo-1-(dimethylsulfamoyl)pyrazole is a brominated pyrazole derivative functionalized with a dimethylsulfamoyl group. Pyrazole derivatives are nitrogen-containing heterocycles widely used in pharmaceuticals, agrochemicals, and material sciences due to their versatile reactivity and biological activity . The bromine atom at the 3-position and the electron-withdrawing dimethylsulfamoyl group at the 1-position likely influence its chemical behavior, including ozone reactivity, stability, and transformation pathways.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-N,N-dimethylpyrazole-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3O2S/c1-8(2)12(10,11)9-4-3-5(6)7-9/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYBWMCRVFDXECL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1C=CC(=N1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610493
Record name 3-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

401462-74-6
Record name 3-Bromo-N,N-dimethyl-1H-pyrazole-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Structural and Electronic Comparisons

  • Pyrazole (C₃H₄N₂): The parent compound lacks substituents, making it a baseline for comparing reactivity. Its ozone reaction rate at pH 7 is relatively low (kapp = 56 M⁻¹ s⁻¹) compared to pyrrole (kapp = 1.4 × 10⁶ M⁻¹ s⁻¹) and imidazole (kapp = 2.3 × 10⁵ M⁻¹ s⁻¹) .
  • 5-Bromo-1,3-dimethyl-1H-pyrazole (C₅H₇BrN₂): Bromination at the 5-position and methylation at the 1- and 3-positions enhance steric hindrance and alter electronic properties.
  • No reactivity data are reported .
  • 3-Bromo-1-(dimethylsulfamoyl)pyrazole: The dimethylsulfamoyl group (electron-withdrawing) and bromine (electron-withdrawing via inductive effects) likely further reduce electron density at the pyrazole ring, decreasing ozone reactivity compared to unsubstituted pyrazole.

Ozone Reactivity and Transformation Pathways

Compound kapp (M⁻¹ s⁻¹, pH 7) Ozone:Compound Stoichiometry Major Products
Pyrazole 56 4.6 : 1 Formate (126%), Glyoxal (34%)
Pyrrole 1.4 × 10⁶ ~1 : 1 Maleimide (34%), Formamide (14%)
Imidazole 2.3 × 10⁵ ~1 : 1 Cyanate, Formamide, Formate
This compound Inferred lower than pyrazole Likely higher due to reactive intermediates Unknown (potential sulfonamide derivatives)

Key Observations:

Reactivity Trends: Pyrazole’s lower ozone reactivity compared to pyrrole and imidazole is attributed to its reduced aromaticity and electron density. Substitutions like bromine and sulfonamide groups in this compound may further decrease reactivity, though experimental validation is needed .

Ozone Consumption: Pyrazole requires ~5 molar equivalents of ozone for complete abatement due to reactive intermediates (e.g., hydroxypyrazoles) that consume additional ozone . Similar over-stoichiometric ozone demand is expected for this compound.

Environmental and Toxicological Considerations

  • Pyrazole: Formate and glyoxal are biodegradable, but ozonation intermediates (e.g., hydroxypyrazoles) may persist if structurally complex .
  • Sulfonamide moieties are generally resistant to biodegradation, raising concerns about persistence .

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